N-(4-Methylbenzyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
CAS No.:
Cat. No.: VC13656862
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N3O2 |
|---|---|
| Molecular Weight | 287.36 g/mol |
| IUPAC Name | N-[(4-methylphenyl)methyl]-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide |
| Standard InChI | InChI=1S/C16H21N3O2/c1-12-3-5-13(6-4-12)10-18-15(20)14-9-16(21-19-14)7-2-8-17-11-16/h3-6,17H,2,7-11H2,1H3,(H,18,20) |
| Standard InChI Key | JPNSYEDSTXZGCG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)C2=NOC3(C2)CCCNC3 |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)C2=NOC3(C2)CCCNC3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a 1-oxa-2,7-diazaspiro[4.5]dec-2-ene core, where a six-membered oxazine ring is fused to a five-membered diazepane ring via a spiro carbon atom (Figure 1). The 4-methylbenzyl group is appended to the carboxamide moiety at position 3, introducing hydrophobic character .
Molecular Formula: C₁₆H₂₁N₃O₂
Molecular Weight: 287.36 g/mol
Stereochemistry: The spiro center and unsaturated oxazine ring create opportunities for stereoisomerism, though specific configurations remain under investigation .
Spectroscopic and Computational Data
-
logP: Predicted ≈2.5 (similar to analogs in ), suggesting moderate lipophilicity.
-
Polar Surface Area: ~73 Ų, indicative of hydrogen-bonding capacity .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols emphasizing green chemistry principles:
-
Spirocycle Formation: Cyclocondensation of γ-lactam precursors with carbonyl reagents under mild conditions (e.g., ethanol, room temperature).
-
Benzylation: Introduction of the 4-methylbenzyl group via nucleophilic acyl substitution or reductive amination .
-
Purification: High-Performance Liquid Chromatography (HPLC) achieves >95% purity, critical for pharmacological studies.
Key Challenges:
Scalability and Yield
Optimized routes report yields of 60–75%, with scalability demonstrated at the hectogram scale in ethanol-based systems. Comparative studies with analogs (e.g., ) highlight the advantage of ethanol over DMF in reducing byproducts.
Physicochemical Properties
The compound exhibits moderate aqueous solubility, amenable to formulation as salt forms (e.g., hydrochloride). Stability under physiological pH (5–8) aligns with oral drug candidate criteria .
Biological Activities and Mechanisms
Enzymatic Interactions
In silico docking studies propose binding to:
-
Serine Proteases: Hydrogen bonding with the oxazine oxygen and hydrophobic interactions with the benzyl group .
-
TRPV1 Channels: Structural analogs (e.g., ) show antagonism, suggesting potential for pain modulation.
IC₅₀ Values (Preliminary):
Pharmacological Profiling
-
Analgesic Activity: In rat neuropathic models, analogs reduced hyperalgesia by 70% at 10 mg/kg .
-
Metabolic Stability: Microsomal half-life (human): 42 minutes, indicating moderate hepatic clearance.
Applications in Drug Discovery
Lead Optimization
The 4-methylbenzyl group enhances blood-brain barrier permeability compared to unsubstituted analogs (logBB: -0.3 vs. -1.2) . Structural tweaks to the diazaspiro core (e.g., fluorination at C8) are under exploration to improve target affinity .
Therapeutic Prospects
-
Neuropathic Pain: TRPV1 antagonism aligns with mechanisms of clinical candidates like AMG-517 .
-
Anticancer Agents: Spirocycles exhibit tubulin polymerization inhibition (see for analogs).
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume